REACTION_CXSMILES
|
[K].Cl[CH:3]([CH:9]=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH2:11][C:12]1[N:17]=[C:16]([CH3:18])[CH:15]=[CH:14][CH:13]=1.C(O)C>C(O)(=O)C>[C:4]([C:3]1[N:17]2[C:16]([CH3:18])=[CH:15][CH:14]=[CH:13][C:12]2=[N:11][CH:9]=1)([O:6][CH2:7][CH3:8])=[O:5] |f:0.1,^1:0|
|
Name
|
ethyl 2-chloro-2-formylacetate potassium salt
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Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
[K].ClC(C(=O)OCC)C=O
|
Name
|
|
Quantity
|
399 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC(=N1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.53 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the whole mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was diluted with 20 ml of ethyl acetate and 20 ml of purified water
|
Type
|
ADDITION
|
Details
|
Then, saturated aqueous NaHCO3 solution was added until the water layer
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with 40 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the organic layer was washed with 30 ml of saturated aqueous NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
The solvent was then distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (eluent: ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC)C1=CN=C2N1C(=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 430 mg | |
YIELD: PERCENTYIELD | 57.1% | |
YIELD: CALCULATEDPERCENTYIELD | 57.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |